molecular formula C32H27N3O8 B11566047 2-(Benzoyloxy)-4-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate

2-(Benzoyloxy)-4-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B11566047
M. Wt: 581.6 g/mol
InChI Key: XNACZLQECJCFIE-ALQBTCKLSA-N
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Description

2-(Benzoyloxy)-4-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoyloxy)-4-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include esterification, amidation, and imination reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficiency. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzoyloxy)-4-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

2-(Benzoyloxy)-4-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate has a wide range of scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is employed in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(Benzoyloxy)-4-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate
  • 2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl benzoate
  • 2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl benzoate

Uniqueness

Compared to similar compounds, 2-(Benzoyloxy)-4-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various applications and its ability to undergo multiple types of chemical reactions make it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C32H27N3O8

Molecular Weight

581.6 g/mol

IUPAC Name

[2-benzoyloxy-4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C32H27N3O8/c1-40-25-16-14-24(18-27(25)41-2)30(37)33-20-29(36)35-34-19-21-13-15-26(42-31(38)22-9-5-3-6-10-22)28(17-21)43-32(39)23-11-7-4-8-12-23/h3-19H,20H2,1-2H3,(H,33,37)(H,35,36)/b34-19+

InChI Key

XNACZLQECJCFIE-ALQBTCKLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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